molecular formula C9H13ClO B13945998 1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride CAS No. 85620-36-6

1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride

Cat. No.: B13945998
CAS No.: 85620-36-6
M. Wt: 172.65 g/mol
InChI Key: GDOMNTCVBMLTKY-UHFFFAOYSA-N
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Description

1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO It is a derivative of cyclohexane, featuring a carbonyl chloride functional group attached to a cyclohexane ring that also contains a methyl and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 1-Methyl-2-methylidenecyclohexane-1-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Methyl-2-methylidenecyclohexane-1-carboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or acidic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    1-Methyl-2-methylidenecyclohexane-1-carboxylic acid: Formed through hydrolysis.

    1-Methyl-2-methylidenecyclohexane-1-methanol: Formed through reduction.

Scientific Research Applications

1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in drug development and as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of 1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole-2-carbonyl chloride: Another acyl chloride with a different ring structure.

    Cyclohexanecarbonyl chloride: Lacks the methyl and methylene groups present in 1-Methyl-2-methylidenecyclohexane-1-carbonyl chloride.

    2-Methylcyclohexanecarbonyl chloride: Similar structure but with a different substitution pattern.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties

Properties

CAS No.

85620-36-6

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

1-methyl-2-methylidenecyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H13ClO/c1-7-5-3-4-6-9(7,2)8(10)11/h1,3-6H2,2H3

InChI Key

GDOMNTCVBMLTKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=C)C(=O)Cl

Origin of Product

United States

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